Methyl 4-acetamido-5-bromo-2-hydroxybenzoate
Overview
Description
Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzoic acid, characterized by the presence of acetamido, bromo, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-acetamido-5-bromo-2-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 4-acetamido-2-hydroxybenzoate using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) under reflux conditions . The reaction typically proceeds for about 2 hours, yielding the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-5-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxy group can participate in oxidation reactions to form quinones or reduction reactions to form alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Dimethylformamide (DMF): A common solvent for various reactions.
Acids and Bases: Used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Hydrolysis Products: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
Methyl 4-acetamido-5-bromo-2-hydroxybenzoate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and intermediates.
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of functional groups like acetamido and bromo may facilitate binding to these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-2-hydroxybenzoate: Lacks the bromo group, making it less reactive in certain substitution reactions.
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: Similar structure but with a chloro group instead of bromo, which may alter its reactivity and biological activity.
Uniqueness
Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is unique due to the presence of the bromo group,
Properties
IUPAC Name |
methyl 4-acetamido-5-bromo-2-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-5(13)12-8-4-9(14)6(3-7(8)11)10(15)16-2/h3-4,14H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGVTULAYHXJGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)O)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738645 | |
Record name | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89481-86-7 | |
Record name | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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